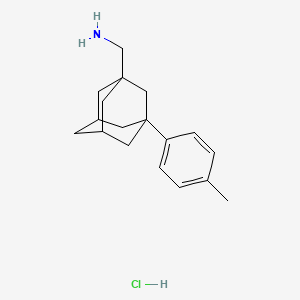
((1s,3r,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1s,3r,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of adamantane, which is a cyclic hydrocarbon that has been extensively studied for its unique physical and chemical properties.
Mecanismo De Acción
The exact mechanism of action of ((1s,3r,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine hydrochloride is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. Additionally, it has been reported to inhibit the activity of various enzymes involved in the replication of influenza A virus and herpes simplex virus. Furthermore, it has been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
((1s,3r,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine hydrochloride has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. Additionally, it has been shown to inhibit the activity of neuraminidase, an enzyme involved in the replication of influenza A virus. Furthermore, it has been reported to possess antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ((1s,3r,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine hydrochloride is its potential as a lead compound for the development of new anticancer and antiviral drugs. Additionally, its neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on ((1s,3r,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine hydrochloride. One of the most promising directions is the development of new derivatives of this compound with improved solubility and potency. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Furthermore, the potential use of ((1s,3r,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine hydrochloride as a neuroprotective agent requires further investigation, including in vivo studies to evaluate its efficacy and safety. Finally, the potential use of this compound in combination with other drugs or therapies should also be explored.
Métodos De Síntesis
The synthesis of ((1s,3r,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine hydrochloride involves the reaction of adamantane with p-tolylmagnesium bromide, followed by the addition of formaldehyde and subsequent reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the final product. This method has been reported to yield high purity and good yields of ((1s,3r,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine hydrochloride.
Aplicaciones Científicas De Investigación
((1s,3r,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine hydrochloride has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of drug discovery. It has been reported to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has also been shown to possess antiviral activity against influenza A virus and herpes simplex virus. Furthermore, this compound has been investigated for its potential use as a neuroprotective agent, as it has been shown to protect neurons against oxidative stress and inflammation.
Propiedades
IUPAC Name |
[3-(4-methylphenyl)-1-adamantyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N.ClH/c1-13-2-4-16(5-3-13)18-9-14-6-15(10-18)8-17(7-14,11-18)12-19;/h2-5,14-15H,6-12,19H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJMFSXBNXRZHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816309 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
((1s,3r,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2952596.png)

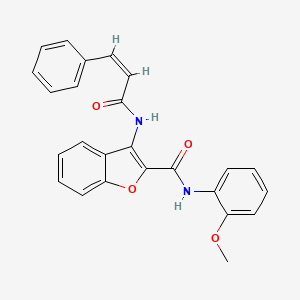
![3,4-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2952600.png)

![1-Phenyl-1,6-diazaspiro[3.3]heptane oxalate](/img/structure/B2952602.png)
![2-Amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid;hydrochloride](/img/structure/B2952603.png)
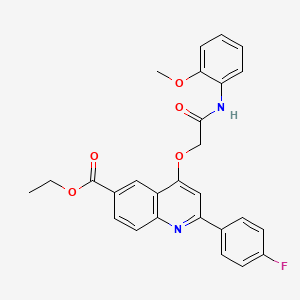
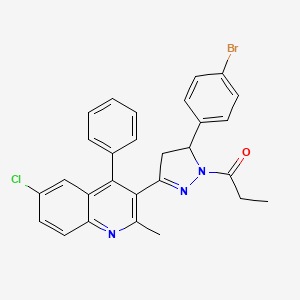
![2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2952610.png)
![methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2952611.png)
![1-(4-Methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2952616.png)
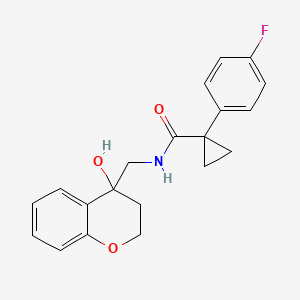
![N-(3,4-dichlorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2952618.png)